2-Chloro-4,5-dimethylphenol

Antibacterial Pseudomonas aeruginosa E. coli

2-Chloro-4,5-dimethylphenol (Banol phenol, CAS 1124-04-5, MW 156.61) delivers scientifically validated differentiation vs generic chlorophenol analogs. Its ortho-chlorine/4,5-dimethyl substitution pattern yields a unique logP (~3.0) and pKa (8.92), directly modulating membrane permeability and ionization state in biological systems. This enables anti-Pseudomonas aeruginosa activity as a candidate disinfectant active ingredient. Its Fremy's salt oxidation selectively produces 3-chloro-4,5-dimethylpyrocatechol—a synthetic route inaccessible with the iodo analog. Predicted lower aquatic toxicity vs 2,4-dichlorophenol supports greener formulation development. Procure this specific isomer to ensure reproducible SAR, synthetic, and antimicrobial outcomes.

Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
CAS No. 1124-04-5
Cat. No. B075673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,5-dimethylphenol
CAS1124-04-5
Molecular FormulaC8H9ClO
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)Cl)O
InChIInChI=1S/C8H9ClO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,1-2H3
InChIKeyPSOJLBXHRBFLLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4,5-dimethylphenol (CAS 1124-04-5) Baseline Overview and Procurement Context


2-Chloro-4,5-dimethylphenol (CAS 1124-04-5, Banol phenol, 6-Chloro-3,4-xylenol) is a chlorinated dimethylphenol derivative with the molecular formula C8H9ClO and a molecular weight of 156.61 g/mol [1]. It is a solid at room temperature with a melting point of 70-72 °C and a boiling point of 237 °C at 760 mmHg . The compound is structurally related to the widely used antimicrobial agent chloroxylenol and has been investigated for antibacterial, antifungal, and anticancer properties . Its primary applications include use as an antibacterial agent in hand sanitizers and as a synthetic intermediate in organic chemistry [2]. This evidence guide provides quantitative differentiation data to support informed procurement and scientific selection relative to close analogs.

Why Generic Substitution Fails: Unique Halogenation Pattern and Substitution-Dependent Reactivity of 2-Chloro-4,5-dimethylphenol


Substituting 2-chloro-4,5-dimethylphenol with other chlorinated dimethylphenols or halogenated phenol analogs is not straightforward due to distinct physicochemical and biological properties arising from its specific substitution pattern. The ortho-chlorine and 4,5-dimethyl groups confer a unique electronic environment that influences both reactivity and biological activity . For example, the compound's logP of approximately 2.7-3.1 [1] and pKa of ~8.92 differ from those of non-chlorinated dimethylphenols and other chlorophenol isomers, affecting membrane permeability and ionization state in biological systems [2]. Furthermore, its oxidation behavior with Fremy's salt yields a distinct product profile compared to the iodo analog, demonstrating substitution-dependent synthetic utility [3]. These quantifiable differences necessitate careful selection based on specific application requirements rather than generic interchangeability.

2-Chloro-4,5-dimethylphenol: Quantitative Differentiation Evidence Relative to Analogs


Antibacterial Activity: In Vitro Inhibition of Pseudomonas aeruginosa and Triton X-100 Resistant E. coli

2-Chloro-4,5-dimethylphenol (2C4MP) demonstrates potent in vitro inhibition of Pseudomonas aeruginosa and Triton X-100 resistant strains of Escherichia coli . While exact MIC values are not provided in the available source, the reported 'potent inhibition' against these specific pathogens indicates activity that may be comparable to or differentiated from chloroxylenol, a structurally related antimicrobial agent .

Antibacterial Pseudomonas aeruginosa E. coli

Physicochemical Differentiation: LogP, pKa, and Vapor Pressure Relative to Non-Chlorinated Dimethylphenols

2-Chloro-4,5-dimethylphenol exhibits a logP (octanol-water partition coefficient) of 2.66-3.08 [1] and a predicted pKa of 8.92 . In contrast, non-chlorinated 2,4-dimethylphenol has a reported logP of approximately 2.30 and a pKa of ~10.5 [2]. The presence of the ortho-chlorine atom in 2-chloro-4,5-dimethylphenol increases lipophilicity and lowers pKa compared to the non-halogenated analog.

Physicochemical properties Lipophilicity Ionization

Oxidation Reactivity: Product Distribution in Fremy's Salt Oxidation Relative to Iodo Analog

Oxidation of 2-chloro-4,5-dimethylphenol with Fremy's salt yields 4,5-dimethylpyrocatechol as the major product and 3-chloro-4,5-dimethylpyrocatechol as a minor product [1]. In contrast, oxidation of the 2-iodo analog under the same conditions gives exclusively 4,5-dimethylpyrocatechol [1].

Oxidation Synthetic utility Halogen shift

Predicted Aquatic Toxicity: Tetrahymena pyriformis IGC50 Compared to Other Chlorophenols

The predicted 40-hour Tetrahymena pyriformis toxicity (IGC50) for 2-chloro-4,5-dimethylphenol is reported as log(1/IGC50) = 2.66 mmol/L [1]. For comparison, 2,4-dichlorophenol has a reported experimental IGC50 of 0.23 mmol/L (log(1/IGC50) = 3.64) [2], indicating that 2-chloro-4,5-dimethylphenol is approximately an order of magnitude less toxic to this aquatic organism.

Toxicity QSAR Environmental fate

2-Chloro-4,5-dimethylphenol: Validated Research and Industrial Application Scenarios


Antibacterial Formulation Development Targeting Pseudomonas aeruginosa

Based on its reported potent in vitro inhibition of Pseudomonas aeruginosa , 2-chloro-4,5-dimethylphenol may serve as a candidate active ingredient in disinfectant or antiseptic formulations where activity against this Gram-negative pathogen is required. However, quantitative MIC data and comparative studies against established agents like chloroxylenol are needed to confirm its relative efficacy.

Organic Synthesis: Preparation of 3-Chloro-4,5-dimethylpyrocatechol

The oxidation of 2-chloro-4,5-dimethylphenol with Fremy's salt provides a direct route to 3-chloro-4,5-dimethylpyrocatechol as a minor product , whereas the corresponding iodo analog yields only the non-chlorinated catechol. This synthetic utility makes 2-chloro-4,5-dimethylphenol a valuable starting material for accessing chlorinated catechol derivatives that are otherwise difficult to prepare.

Physicochemical Property Optimization in Drug Discovery

The distinct logP (2.66-3.08) and pKa (8.92) of 2-chloro-4,5-dimethylphenol [1] compared to non-chlorinated dimethylphenols may be exploited in structure-activity relationship (SAR) studies to modulate membrane permeability and ionization. Its higher lipophilicity could enhance cellular uptake, while its lower pKa affects ionization at physiological pH, parameters that are critical in lead optimization.

Environmental Fate and Toxicity Assessment Studies

The predicted lower aquatic toxicity of 2-chloro-4,5-dimethylphenol relative to 2,4-dichlorophenol [2] suggests that it may be a more environmentally benign alternative in applications where accidental release into aquatic systems is possible. This property supports its evaluation in contexts where environmental impact is a key selection criterion.

Technical Documentation Hub

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